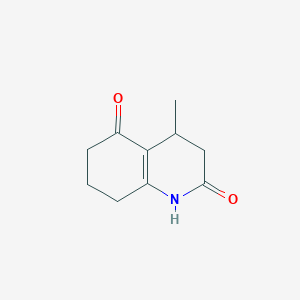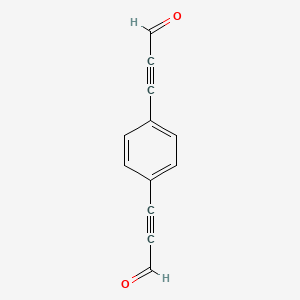
3,3'-(1,4-Phenylene)di(prop-2-ynal)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(1,4-Phenylene)di(prop-2-ynal) is an organic compound characterized by the presence of two prop-2-ynal groups attached to a 1,4-phenylene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Phenylene)di(prop-2-ynal) typically involves the reaction of 1,4-dibromobenzene with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound. The reaction conditions generally include:
Solvent: Dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for 3,3’-(1,4-Phenylene)di(prop-2-ynal) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(1,4-Phenylene)di(prop-2-ynal) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-ynal groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of 3,3’-(1,4-Phenylene)di(prop-2-ynoic acid).
Reduction: Formation of 3,3’-(1,4-Phenylene)di(prop-2-ynol).
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3’-(1,4-Phenylene)di(prop-2-ynal) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3’-(1,4-Phenylene)di(prop-2-ynal) involves its interaction with various molecular targets, primarily through its aldehyde groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-(1,4-Phenylene)di(prop-2-enoic acid)
- 3,3’-(1,4-Phenylene)di(prop-2-ynol)
- 3,3’-(1,4-Phenylene)bis(1-phenylprop-2-en-1-one)
Uniqueness
3,3’-(1,4-Phenylene)di(prop-2-ynal) is unique due to its dual aldehyde functionality and the presence of the prop-2-ynal groups. This structural feature allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
152554-56-8 |
|---|---|
Fórmula molecular |
C12H6O2 |
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
3-[4-(3-oxoprop-1-ynyl)phenyl]prop-2-ynal |
InChI |
InChI=1S/C12H6O2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-10H |
Clave InChI |
KRUODIJTCDSJMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC=O)C#CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


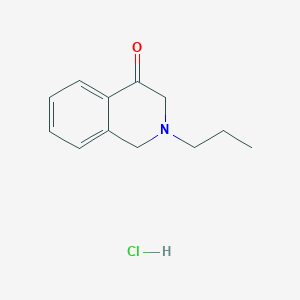



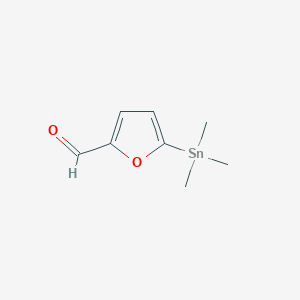
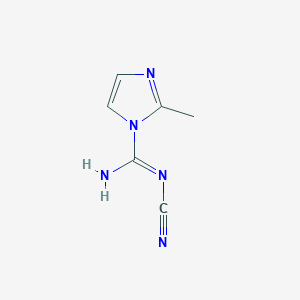
![Benzenamine, N-[2-[bis(1,1-dimethylethyl)phosphino]ethyl]-N-methyl-](/img/structure/B12543692.png)
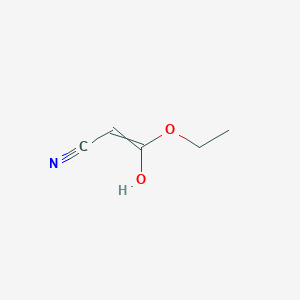
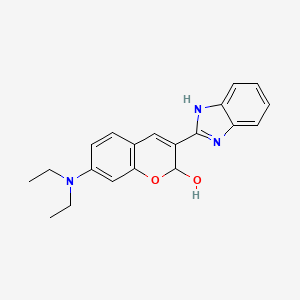
![1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)-](/img/structure/B12543711.png)
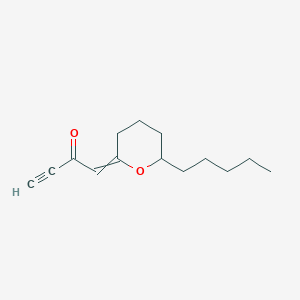
![Benzenemethanol, 2,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B12543728.png)
